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Compound of Interest

Compound Name: Amthamine dihydrobromide

Cat. No.: B1667265

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Amthamine dihydrobromide with other
prominent histamine H2 receptor agonists. The information presented is collated from various
experimental studies to offer an objective overview of its performance, supported by
guantitative data and detailed methodologies for key experiments.

Executive Summary

Amthamine dihydrobromide is a potent and highly selective histamine H2 receptor agonist.
Experimental data consistently demonstrates that Amthamine is approximately equipotent to
histamine and significantly more potent than dimaprit in various in vitro and in vivo models.[1]
Its high selectivity for the H2 receptor, with negligible activity at H1 and weak antagonist effects
at H3 receptors, makes it a valuable tool for investigating H2 receptor-mediated physiological
processes.[1]

Data Presentation: Potency and Efficacy
Comparison

The following tables summarize the quantitative data on the potency and efficacy of
Amthamine dihydrobromide in comparison to other commonly used H2 receptor agonists.

Table 1: In Vitro Potency of H2 Receptor Agonists in Isolated Guinea Pig Atria
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Agonist pD2 (-log EC50 M)
Amthamine 6.72
Histamine ~6.7
Dimaprit ~5.7

pD2 values represent the negative logarithm of the molar concentration of an agonist that
produces 50% of the maximal response. A higher pD2 value indicates greater potency.

Table 2: In Vitro Efficacy of H2 Receptor Agonists in Rat Isolated Gastric Fundus

Agonist EC50 (pM)
Amthamine 18.9[1]
Histamine N/A
Dimaprit N/A

EC50 is the molar concentration of an agonist that produces 50% of the maximum possible

effect. A lower EC50 value indicates greater potency.

Table 3: In Vivo Potency of H2 Receptor Agonists on Gastric Acid Secretion in Anesthetized
Rats

Agonist ED50 (pmollkg i.v.)

Amthamine 11.69[1]

Histamine ~11

Dimaprit 3 to 10-fold less potent than Amthamine[1]
Impromidine ~0.0038 (in conscious dogs)[2]

ED50 is the dose of a drug that produces 50% of its maximum response. A lower ED50 value

indicates greater potency.
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Selectivity Profile

Amthamine dihydrobromide exhibits high selectivity for the H2 receptor. Studies have shown
that it has no stimulatory activity at H1 and H3 receptors.[1] This high selectivity is a key
advantage, as it allows for the specific investigation of H2 receptor function without the
confounding effects of activating other histamine receptor subtypes.

Signaling Pathways

Activation of the histamine H2 receptor primarily triggers the Gs alpha subunit of the G-protein
complex. This initiates a signaling cascade through adenylyl cyclase, leading to the production
of cyclic AMP (CAMP).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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